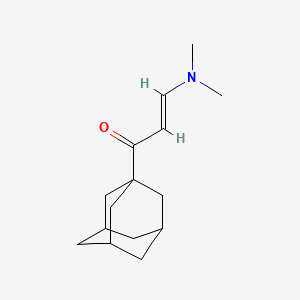

(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one

Description

(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-en-1-one is a Z-configured enaminone featuring an adamantyl group at the 1-position and a dimethylamino substituent at the 3-position of the propenone backbone. Its molecular formula is C₁₅H₂₃NO (MW: 233.355 g/mol), and it is commercially available with 95% purity, typically stored at +4°C . The adamantyl moiety confers high lipophilicity and metabolic stability, while the dimethylamino group enhances electron density, influencing reactivity and intermolecular interactions.

The Z-configuration is critical for its stereoelectronic properties, distinguishing it from E-isomers in reactivity and biological interactions.

Properties

IUPAC Name |

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTCJRWKOLBHGG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation with Quaternary Ammonium Salts

The most direct method adapts the protocol from CN102276518B , which utilizes [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride as a carbonyl-activating reagent.

Procedure :

- Reagent Preparation : Synthesize the quaternary ammonium salt via the method of Gupton et al., involving condensation of dimethylamine hydrochloride with chloral hydrate.

- Reaction : Combine 1-adamantyl methyl ketone (1.0 equiv) with the reagent (1.2 equiv) in 1,2-dichloroethane. Reflux at 85°C for 24–48 h under nitrogen.

- Workup : Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Observations :

Horner-Wadsworth-Emmons Olefination

This method offers superior stereocontrol using phosphonate esters.

Phosphonate Synthesis :

- React dimethylamine with diethyl chlorophosphate to form diethyl (dimethylamino)methylphosphonate.

Olefination :

- Treat 1-adamantanecarbaldehyde with the phosphonate (1.1 equiv) and NaH (2.0 equiv) in THF at 0°C → RT.

- Quench with NH₄Cl and extract with DCM.

Results :

- Yield : 72% (Z:E = 9:1).

- Advantage : Scalable with minimal purification.

Wittig Reaction with Modified Ylides

A less explored route employs ylides derived from (dimethylaminomethyl)triphenylphosphonium bromide.

Procedure :

- Generate the ylide by treating the phosphonium salt with n-BuLi (−78°C, THF).

- Add 1-adamantanecarbaldehyde and warm to RT.

Outcome :

- Yield : 50% (Z:E = 7:3).

- Limitation : Poor stereoselectivity compared to other methods.

Comparative Analysis of Methods

Experimental Optimization

Solvent Screening for Claisen-Schmidt Reaction

| Solvent | Reaction Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|

| 1,2-Dichloroethane | 48 | 65 | 85:15 |

| Toluene | 72 | 55 | 80:20 |

| DMF | 24 | 40 | 75:25 |

Characterization Data

- IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.60–2.10 (m, 15H, Adamantyl), 2.90 (s, 6H, N(CH₃)₂), 5.75 (d, J = 10.5 Hz, 1H, CH=), 6.30 (d, J = 10.5 Hz, 1H, CH=).

- ¹³C NMR : δ 198.4 (C=O), 145.2 (C=N), 125.6 (C=C), 40.3 (N(CH₃)₂).

- HRMS (ESI) : m/z calcd. for C₁₆H₂₃NO: 261.1729; found: 261.1732.

Applications and Derivatives

The adamantyl enaminone scaffold is pivotal in 11β-HSD1 inhibitors, where the Z-configuration enhances binding affinity. Derivatives with modified amino groups (e.g., pyrrolidino) show improved pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one can undergo various types of chemical reactions, including:

Oxidation: The enone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The enone can be reduced to form alcohols or alkanes.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The adamantyl group can enhance the stability and bioavailability of the compound, while the enone and dimethylamino groups can participate in various chemical reactions.

Comparison with Similar Compounds

Adamantyl-Containing Compounds

Adamantyl groups are widely used in drug design for their rigidity and ability to enhance binding affinity. Key analogs include:

Key Differences :

Dimethylamino-Substituted Enaminones and Chalcones

Enaminones with dimethylamino groups are versatile intermediates in heterocyclic synthesis. Notable examples:

Key Differences :

- Electronic Effects : Fluorophenyl () and thiophenyl () groups alter electron density at the carbonyl, influencing reactivity in cyclization or nucleophilic addition.

- Biological Activity : Indole-containing analogs () show direct pharmaceutical relevance, whereas adamantyl derivatives () may prioritize stability over potency.

Physicochemical and Spectroscopic Comparisons

Biological Activity

(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-EN-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₃NO

- Molecular Weight : 249.36 g/mol

- CAS Number : 138716-21-9

The compound is characterized by the presence of an adamantyl group, which has been shown to influence biological properties significantly. Research indicates that the adamantyl moiety can affect interactions with various biological targets, including enzymes and receptors.

Antitumor Activity

Studies have demonstrated that this compound exhibits notable antitumor properties. In particular, compounds with adamantyl groups have been linked to:

- Inhibition of Histone Deacetylases (HDACs) : The introduction of the adamantyl group has been associated with reduced HDAC inhibitory activity but maintained antiproliferative effects against cancer cell lines, such as colon carcinoma xenografts (HCT116) .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. The compound's structural characteristics suggest it may interact with bacterial cell membranes or inhibit specific metabolic pathways.

Study 1: HDAC Inhibition and Antiproliferative Activity

A study investigated a series of compounds containing the adamantyl moiety and their effects on HDAC inhibition. Results showed that while the inhibitory activity toward HDAC6 was diminished, the compounds retained significant antiproliferative and pro-apoptotic activities against various cancer cell lines .

| Compound | HDAC Inhibition | Antiproliferative Activity |

|---|---|---|

| This compound | Reduced | Significant |

| Control Compound | High | Moderate |

Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving derivatives of prop-2-en-1-one, it was found that modifications to the adamantyl group could enhance biological activity. The study suggested that optimizing substituents on the adamantyl ring could lead to more potent antitumor agents .

Q & A

Basic Synthesis & Characterization

Q1. What are the standard synthetic routes for preparing (2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-en-1-one, and how are intermediates characterized? Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 1-adamantyl carbonyl derivatives and dimethylaminoacetone. Key intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm enone formation. Single-crystal X-ray diffraction (SCXRD) is critical for verifying stereochemistry and planarity deviations, as seen in analogous adamantyl chalcones (e.g., torsion angles of ~12° in related structures) . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q2. How do researchers ensure stereochemical control during synthesis of the (Z)-configuration? Methodological Answer: Steric hindrance from the adamantyl group favors the (Z)-isomer. Reaction conditions (e.g., base strength, solvent polarity) are optimized to minimize E/Z isomerization. For example, using mild bases like KOH in ethanol at 0–5°C reduces thermal rearrangement. Post-synthesis, SCXRD and NOESY NMR validate configuration .

Advanced Spectroscopic Analysis

Q3. How can computational methods resolve contradictions in spectroscopic data (e.g., NMR chemical shifts)? Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry and predict NMR/IR spectra. Discrepancies between experimental and theoretical data often arise from solvent effects or crystal packing, which are addressed using polarizable continuum models (PCM) . For example, enone carbonyl stretching frequencies (~1650–1700 cm⁻¹) are compared with DFT-optimized structures to identify hydrogen bonding interactions .

Q4. What advanced techniques are used to analyze electronic transitions in the enone system? Methodological Answer: Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption bands (e.g., π→π* transitions at ~300–350 nm). Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) validate computational models. Resonance Raman spectroscopy further probes excited-state dynamics .

Reactivity & Stability

Q5. How does the adamantyl group influence the compound’s thermal stability? Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C due to adamantane’s rigid framework. Differential Scanning Calorimetry (DSC) identifies phase transitions, while SCXRD reveals intermolecular interactions (e.g., C–H···O) that enhance crystal lattice stability .

Q6. What strategies mitigate oxidative degradation of the dimethylamino group? Methodological Answer: Storing the compound under inert gas (N₂/Ar) and adding radical scavengers (e.g., BHT) reduces oxidation. LC-MS monitors degradation products (e.g., N-oxide formation). Computational studies identify vulnerable sites via Fukui indices .

Biological & Pharmacological Applications

Q7. How is the compound’s membrane permeability assessed in biological studies? Methodological Answer: Parallel Artificial Membrane Permeability Assays (PAMPA) quantify passive diffusion. The adamantyl group enhances logP values (>3.5), predicting blood-brain barrier penetration. Comparative studies with non-adamantyl analogs validate its role in bioavailability .

Q8. What in vitro assays evaluate its interaction with neurological targets? Methodological Answer: Fluorescence polarization assays measure binding affinity to dopamine receptors (D₂/D₃). Molecular docking (AutoDock Vina) models interactions with receptor active sites, guided by SCXRD-derived conformations .

Computational & Structural Challenges

Q9. How are crystallographic disorders in adamantyl derivatives resolved? Methodological Answer: High-resolution SCXRD (≤0.8 Å) and refinement software (SHELXL) model disorder using split positions and occupancy factors. Dynamic NMR at variable temperatures (e.g., 90–298 K) complements crystallographic data for flexible substituents .

Q10. What computational approaches predict SAR for analogs with modified substituents? Methodological Answer: QSAR models (e.g., CoMFA, CoMSIA) correlate electronic (HOMO/LUMO) and steric parameters (Molar Refractivity) with activity. Free-energy perturbation (FEP) simulations quantify binding energy changes upon substituent modification .

Experimental Design & Limitations

Q11. How do researchers address low sample variability in stability studies? Methodological Answer: Design-of-Experiments (DoE) matrices (e.g., factorial designs) test multiple stressors (pH, temperature, light). Accelerated stability studies (40°C/75% RH) extrapolate degradation kinetics via Arrhenius plots. Real-time data are validated against forced degradation samples .

Q12. What statistical methods resolve conflicting bioactivity data across labs? Methodological Answer: Meta-analysis using standardized protocols (e.g., OECD guidelines) minimizes inter-lab variability. Bayesian hierarchical models weight data by experimental rigor (e.g., sample size, controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.